

Performance of Nalidixic Acid-d5 in Analytical Testing: A Comparative Guide

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Compound of Interest

Compound Name: Nalidixic Acid-d5

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This guide provides a comprehensive comparison of the analytical performance of **Nalidixic Acid-d5** against its non-deuterated counterpart, Nalidixic Acid. The data presented is based on established analytical method validation parameters, offering insights into the utility of **Nalidixic Acid-d5** as an internal standard in various analytical applications. While specific proficiency testing data for **Nalidixic Acid-d5** is not publicly available, the performance characteristics derived from method validation studies serve as a robust indicator of its reliability and accuracy.

Data Presentation: Performance Characteristics

The following tables summarize the key performance parameters for Nalidixic Acid, which are indicative of the expected performance when using a deuterated internal standard like **Nalidixic Acid-d5** for quantification. The use of a stable isotope-labeled internal standard is a widely accepted practice to correct for variability during sample preparation and analysis, thereby improving accuracy and precision.^{[1][2]}

Table 1: Linearity and Range of Nalidixic Acid

Parameter	Value	Method	Reference
Linearity Range	1–800 $\mu\text{g L}^{-1}$	HPLC-UV	[3]
30-70 $\mu\text{g/ml}$	RP-HPLC	[4]	
Coefficient of Determination (r^2)	0.9994	HPLC-UV	[3]

Table 2: Accuracy and Precision of Nalidixic Acid Determination

Parameter	Value	Method	Reference
Mean Extraction Recovery	103.1% - 105.1%	DLLME-HPLC-UV	[3]
99.4% - 101.3%	LC	[5]	
98% - 102%	RP-HPLC	[4]	
Repeatability (RSD)	0.8% - 2.4%	DLLME-HPLC-UV	[3]
3.09%	Colorimetric Sensor	[6]	
Intermediate Precision (RSD)	0.398%	RP-HPLC	[4]
Reproducibility (RSD)	4.88%	Colorimetric Sensor	[6]

Table 3: Detection and Quantitation Limits of Nalidixic Acid

Parameter	Value	Method	Reference
Limit of Detection (LOD)	0.2 $\mu\text{g L}^{-1}$	HPLC-UV	[3]
2.24 $\mu\text{g/ml}$	RP-HPLC	[4]	
0.4 μM	Colorimetric Sensor	[6]	
Limit of Quantitation (LOQ)	0.7 $\mu\text{g L}^{-1}$	HPLC-UV	[3]
6.79 $\mu\text{g/ml}$	RP-HPLC	[4]	
0.98 μM	Colorimetric Sensor	[6]	

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for the performance evaluation of Nalidixic Acid and by extension, the application of **Nalidixic Acid-d5** as an internal standard.

Determination of Nalidixic Acid by Dispersive Liquid-Liquid Microextraction (DLLME) followed by HPLC-UV[3]

- Objective: To extract and quantify Nalidixic Acid from an aqueous sample.
- Sample Preparation (DLLME):
 - Take a 5.0 mL aqueous sample containing Nalidixic Acid in a 15-mL screw-capped conical test tube.
 - Rapidly inject a mixture of 1.0 mL acetonitrile (disperser solvent) and 35 μL carbon tetrachloride (extraction solvent) into the sample solution using a syringe.
 - A cloudy solution will form. Centrifuge the mixture at 3000 rpm for 2 minutes.
 - The fine droplets of the extraction solvent containing the analyte will settle at the bottom of the tube.

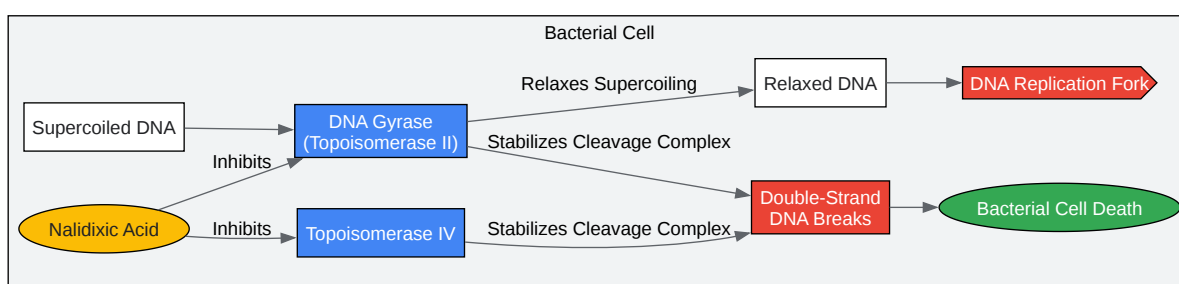
- HPLC-UV Analysis:
 - Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
 - Analysis: The sedimented phase from the DLLME step is carefully collected and injected into the HPLC system for quantification.

Simultaneous Quantitative Estimation of Metronidazole and Nalidixic Acid by RP-HPLC[4]

- Objective: To simultaneously quantify Metronidazole and Nalidixic Acid in tablet formulations.
- Chromatographic Conditions:
 - Column: Inertsil ODS C18 (250 x 4.6 mm, 5 μ m).
 - Mobile Phase: A mixture of mixed phosphate buffer (pH 4.5), methanol, and acetonitrile in the ratio of 30:50:20 (v/v/v).
 - Flow Rate: 1.2 ml/min.
 - Injection Volume: 20 μ l.
 - Detection Wavelength: 271 nm.
- Procedure:
 - Prepare standard solutions of Metronidazole and Nalidixic Acid of known concentrations.
 - Prepare sample solutions from the tablet dosage form.
 - Inject the standard and sample solutions into the HPLC system and record the chromatograms.
 - Quantify the amounts of Metronidazole and Nalidixic Acid in the sample by comparing the peak areas with those of the standards.

Mechanism of Action of Nalidixic Acid

Nalidixic acid is a first-generation quinolone antibiotic that targets bacterial DNA synthesis.[7] Its primary mechanism of action involves the inhibition of DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for bacterial DNA replication, repair, and recombination.[8][9] By binding to the A subunit of DNA gyrase, Nalidixic acid stabilizes the enzyme-DNA complex, leading to the accumulation of double-stranded DNA breaks and ultimately, bacterial cell death.[8]

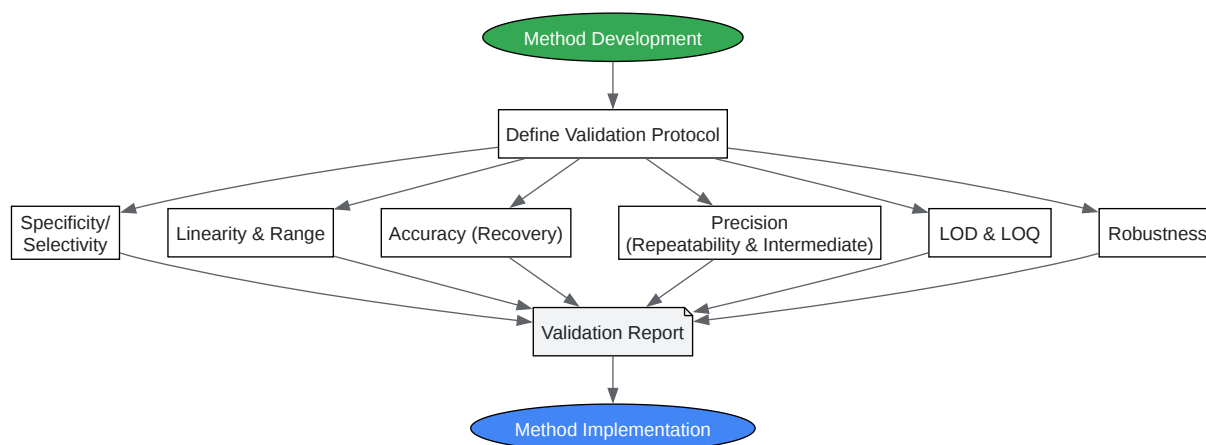


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Caption: Mechanism of action of Nalidixic Acid.

Experimental Workflow for Method Validation

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. A typical workflow involves evaluating several performance characteristics as defined by international guidelines.



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Caption: A typical workflow for analytical method validation.

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